molecular formula C12H14Cl2N2O2 B14895287 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea

Cat. No.: B14895287
M. Wt: 289.15 g/mol
InChI Key: KZFRSQJJKDENGT-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of cyclopropyl isocyanate with 2,5-dichlorophenylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-(2,4-dichlorophenyl)-1-(2-hydroxyethyl)urea
  • 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-methoxyethyl)urea
  • 1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-aminoethyl)urea

Uniqueness

1-Cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its cyclopropyl and dichlorophenyl moieties may contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

1-cyclopropyl-3-(2,5-dichlorophenyl)-1-(2-hydroxyethyl)urea

InChI

InChI=1S/C12H14Cl2N2O2/c13-8-1-4-10(14)11(7-8)15-12(18)16(5-6-17)9-2-3-9/h1,4,7,9,17H,2-3,5-6H2,(H,15,18)

InChI Key

KZFRSQJJKDENGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CCO)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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